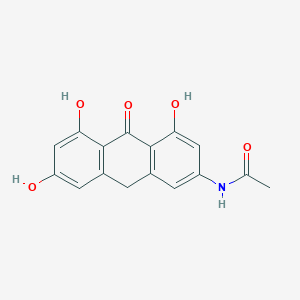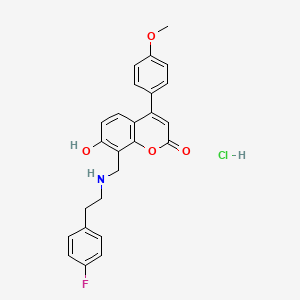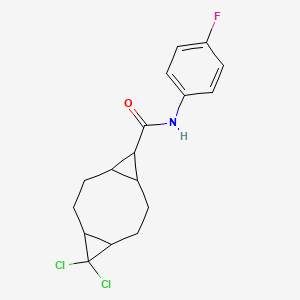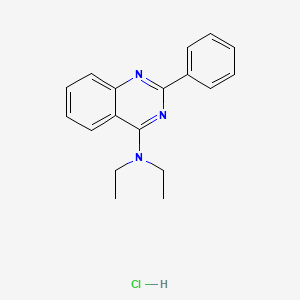![molecular formula C16H16FNO B12620075 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-02-0](/img/structure/B12620075.png)
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one is an organic compound that features a fluorinated phenyl ring and an aminoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorobenzaldehyde and 2-phenylethylamine.
Condensation Reaction: The aldehyde group of 3-fluorobenzaldehyde reacts with the amine group of 2-phenylethylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced, often using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst, to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction can further modify the amino group or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential bioactive properties, including interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance the compound’s binding affinity and selectivity, while the aminoethyl group can facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(3-Methylphenyl)-2-[(2-phenylethyl)amino]ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
920804-02-0 |
|---|---|
Fórmula molecular |
C16H16FNO |
Peso molecular |
257.30 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)-2-(2-phenylethylamino)ethanone |
InChI |
InChI=1S/C16H16FNO/c17-15-8-4-7-14(11-15)16(19)12-18-10-9-13-5-2-1-3-6-13/h1-8,11,18H,9-10,12H2 |
Clave InChI |
BFRPCZGMENBJBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNCC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)


![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)
![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)


